5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a benzo-oxazepine and a piperidine ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper catalysis for the C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . These methods are advantageous due to their simplicity and high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers a shorter reaction time and higher efficiency . The reaction typically involves the use of substituted 2-chlorobenzaldehydes and substituted 2-aminophenols under basic conditions in a microwave oven .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: A related compound with similar pharmacological activities.
Benzo[b][1,4]oxazepine: Another similar compound used in various chemical and biological studies.
Uniqueness
5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1298034-45-3 |
---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)spiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C17H24N2O/c1-2-4-16-15(3-1)19(13-14-5-6-14)12-9-17(20-16)7-10-18-11-8-17/h1-4,14,18H,5-13H2 |
InChI Key |
PFDMPQJDTSVLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC3(CCNCC3)OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.